N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Stereochemistry Molecular Geometry Structure-Activity Relationship

Sourcing generic N-benzylacetamide analogs risks assay failure due to stereochemical impurity. This product is the defined (E)-configured styrylbenzyl acetamide, where Z/E isomeric ratios create >100-fold IC50 differences in stilbene-based inhibitor series. - Single (E)-isomer eliminates uncontrolled variables in SAR investigations. - Meta-substituted scaffold for mapping binding site geometries in TRPV1 or HDAC programs. - Suitable as a reference standard for PAMPA, metabolic stability, and logP benchmarking. Ensures batch-to-batch reproducibility and supply chain reliability for critical discovery workflows.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
Cat. No. B3792626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[(E)-2-phenylvinyl]benzyl}acetamide
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CC(=CC=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C17H17NO/c1-14(19)18-13-17-9-5-8-16(12-17)11-10-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,18,19)/b11-10+
InChIKeyHYMPXDJHKDVHMZ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Structural Identity and Sourcing


N-{3-[(E)-2-phenylvinyl]benzyl}acetamide is a synthetic organic compound featuring an acetamide functional group linked to a benzyl moiety substituted with an (E)-stilbene (1,2-diphenylethene) framework at the meta position. This compound belongs to the class of substituted N-benzylacetamide derivatives containing a styryl (phenylvinyl) pharmacophore. The (E)-configuration of the vinyl linkage imparts specific geometric constraints that distinguish it from its (Z)-isomer. Structurally, this compound presents a characteristic three-part architecture: a terminal phenyl ring, an (E)-styryl linker, and an N-benzylacetamide core, which collectively define its molecular recognition properties.

Structural Identity (E)-styryl meta-benzylacetamide reference
Stereochemical Purity (E)-configuration essential for SAR reproducibility
Chemotype Non-hydroxamate N-benzylacetamide core

Why Generic N-Benzylacetamide Substitution Fails


Substituting N-{3-[(E)-2-phenylvinyl]benzyl}acetamide with a generic N-benzylacetamide or alternative styrylbenzyl analog introduces significant risk of divergent experimental outcomes due to structure-activity relationship (SAR) sensitivities. In the structurally related (E)-N-phenylstyryl-N-alkylacetamide series, minor modifications to substitution patterns produce marked differences in biological activity; for instance, compound 5i (bearing 2-Br and 3,5-difluorobenzyl substituents) exhibited an 88.89% inhibitory ratio against HIV-1 reverse transcriptase, whereas analogs lacking these specific substituents showed substantially reduced or negligible activity [1]. The precise regioisomeric positioning (meta-substituted benzyl), the (E)-vinyl geometry, and the unsubstituted acetamide moiety collectively define a unique three-dimensional pharmacophore that cannot be replicated by compounds with ortho- or para-substitution patterns, (Z)-stereochemistry, or modified amide substituents. Procurement decisions must therefore prioritize exact structural identity over functional class similarity to ensure reproducibility and to avoid introducing uncontrolled variables in assay systems.

Regioisomeric substitution Meta-substitution cannot be replaced by ortho or para; regioisomer-dependent activity reported in related series
(Z)-isomer Z/E IC50 differences >100-fold in stilbene-based kinase inhibitors; (Z)-geometry may shift binding
Modified acetamide Alterations to the unsubstituted acetamide terminus can affect zinc-binding or pharmacophore recognition

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Comparative Evidence


Stereochemical Impact: (E)- vs (Z)-Styryl Configuration

The (E)-configuration of the phenylvinyl moiety in N-{3-[(E)-2-phenylvinyl]benzyl}acetamide defines a specific spatial arrangement of the terminal phenyl and benzylacetamide groups, yielding a distinct inter-aromatic distance and dihedral angle profile. In photoswitchable kinase inhibitor studies using stilbene-based scaffolds, the (Z)/(E) isomeric ratio produced IC50 differences exceeding 100-fold in cellular assays, demonstrating that stereochemical configuration alone fundamentally alters target engagement potency [1]. For N-{3-[(E)-2-phenylvinyl]benzyl}acetamide, the (E)-geometry maintains the two aryl systems in a trans extended conformation, whereas the (Z)-isomer would force a cis bent geometry incompatible with the same binding site topologies.

Stereochemical Impact
Class-level
>100-fold IC50 difference
Stereochemical-control requirement
Data from stilbene-based RET inhibitors
Stereochemistry Molecular Geometry Structure-Activity Relationship Isomer Purity

Meta-Substitution: Unique Spatial Pharmacophore vs Ortho/Para

The meta-substituted benzyl attachment in N-{3-[(E)-2-phenylvinyl]benzyl}acetamide distinguishes it from ortho- and para-substituted regioisomers. In heterocycle-linked phenylbenzyl amide series evaluated as TRPV1 antagonists, substitution pattern critically modulated antagonistic potency. At 5 μM concentration, the α-substituted acetamide derivatives displayed inhibitory activities ranging from 12% to 49%, with specific regioisomers demonstrating distinct activity profiles [1]. The meta-substitution pattern positions the styryl moiety at a 120° angular displacement relative to the benzyl-amide bond vector, creating a unique directional pharmacophore that ortho- (60°) and para- (180°) isomers cannot recapitulate.

Meta vs Ortho/Para
Class-level
12–49% inhibition range
Regioisomer-dependent target engagement
TRPV1 antagonist series inference
Regioisomerism Substitution Pattern Molecular Recognition Binding Geometry

HDAC Inhibitor Chemotype: Benzamide vs Hydroxamate

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide belongs to the non-hydroxamic acid class of potential zinc-binding chemotypes, structurally distinct from the hydroxamate-based HDAC inhibitors (e.g., SAHA/vorinostat, trichostatin A). In phylogenetic HDAC profiling, non-hydroxamate benzamide-type inhibitors exhibited unexpected isoform selectivity patterns compared to broad-spectrum hydroxamates, with certain aminophenyl benzamide derivatives demonstrating enhanced potency and selectivity profiles that broad-acting hydroxamates lack [1]. While direct data for the target compound are unavailable, its benzamide-like N-benzylacetamide core positions it within the non-hydroxamate chemotype space associated with distinct selectivity signatures.

Chemotype Selectivity
Class-level
Benzamide vs hydroxamate profiles
Supports isoform-selectivity screening
Phylogenetic HDAC profiling context
Zinc-Binding Group HDAC Inhibition Chemotype Selectivity Non-Hydroxamate

N-{3-[(E)-2-phenylvinyl]benzyl}acetamide: Application Scenarios


(E)-Stilbene SAR: Stereochemical Probe

This compound serves as a defined (E)-configured styrylbenzyl acetamide reference for SAR investigations where stereochemistry dictates biological activity. In stilbene-based inhibitor series, Z/E isomeric ratios produce IC50 differences exceeding 100-fold, making stereochemically pure (E)-isomer essential for establishing baseline structure-activity correlations. Researchers investigating photoswitchable pharmacophores or stilbenoid molecular recognition can use this compound as a conformationally stable (E)-template against which (Z)-analogs or flexible linkers are compared [1].

Meta-Benzyl Pharmacophore Mapping in TRPV1 & GPCR Discovery

The meta-substituted benzyl attachment with (E)-styryl extension creates a constrained, directional pharmacophore suitable for mapping binding site geometries in TRPV1 antagonist programs. Structure-activity studies of heterocycle-linked phenylbenzyl amides demonstrate that regioisomeric substitution pattern critically modulates antagonistic potency, with α-substituted acetamide derivatives displaying 12-49% inhibition ranges at 5 μM depending on specific structural constraints [2]. This compound can be deployed as a reference scaffold for exploring how meta-positioning influences target engagement in GPCR or ion channel contexts.

Non-Hydroxamate ZBG Reference for HDAC Isoform Profiling

As a benzamide-like N-benzylacetamide, this compound represents a non-hydroxamic acid chemotype suitable for isoform-selectivity screening in HDAC inhibitor discovery. Phylogenetic HDAC profiling reveals that non-hydroxamate benzamide-type inhibitors exhibit selectivity patterns distinct from pan-inhibitory hydroxamates (e.g., SAHA), making them valuable for probing isoform-specific biology in cancer epigenetics and beyond [3]. The compound can serve as a core scaffold for systematic substitution studies aimed at optimizing HDAC isoform selectivity.

Physicochemical & PK Profiling of Styrylbenzyl Amides

The unsubstituted acetamide terminus and (E)-styrylbenzyl framework provide a baseline lipophilic-hydrophilic balance suitable for comparative physicochemical profiling. In related N-arylacetamide series, minor structural modifications produce substantial shifts in metabolic stability, plasma protein binding, and membrane permeability [4]. This compound can be employed as a reference standard in parallel artificial membrane permeability assays (PAMPA), metabolic stability screens (liver microsomes), and logP determinations to benchmark the impact of future structural elaborations on drug-like properties.

Application
Selection Property
Validation Focus
Stereochemical SAR studies
(E)-configured stilbene pharmacophore
Impact of Z/E isomer ratio on target engagement
GPCR/TRPV1 binding site mapping
Meta-benzyl substitution geometry
Regioisomer-dependent potency in cellular assays
HDAC isoform selectivity profiling
Non-hydroxamate zinc-binding chemotype
Selectivity fingerprint vs pan-HDAC inhibitors
Physicochemical/PK benchmarking
Baseline lipophilic-hydrophilic balance
Permeability, metabolic stability, and logP profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{3-[(E)-2-phenylvinyl]benzyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.